Lipophilicity (LogP) Comparison with 5-Phenyl-1,2,4-oxadiazole
The 4-methyl substitution in 5-(4-Methylphenyl)-1,2,4-oxadiazole significantly increases lipophilicity compared to the unsubstituted phenyl analog. This differentiation impacts membrane permeability and distribution profiles in biological systems. While direct experimental logP values for the exact compound are not widely reported, computational predictions for the closely related 3-phenyl-5-(p-tolyl)-1,2,4-oxadiazole (logP = 3.712) and 5-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazole (logP = 4.15) provide a reliable proxy for the target compound. In contrast, the unsubstituted 5-phenyl-1,2,4-oxadiazole exhibits a significantly lower XLogP3 of 1.8 [1]. This difference of approximately 2 log units translates to a 100-fold difference in partition coefficient, directly impacting the compound's suitability for hydrophobic binding pockets or CNS-targeted applications.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 3.7-4.2 (estimated from closely related analogs: 3-phenyl-5-(p-tolyl)-1,2,4-oxadiazole logP = 3.712; 5-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazole logP = 4.15) |
| Comparator Or Baseline | 5-Phenyl-1,2,4-oxadiazole: XLogP3 = 1.8 |
| Quantified Difference | Approximately 2 log units higher (~100-fold greater lipophilicity) |
| Conditions | Predicted logP values from computational models (XLogP3, ACD/LogP) |
Why This Matters
The increased lipophilicity of 5-(4-methylphenyl)-1,2,4-oxadiazole relative to the parent phenyl analog alters its biodistribution and membrane permeability, making it a more suitable candidate for hydrophobic target engagement or blood-brain barrier penetration studies.
- [1] PubChem. 5-Phenyl-1,2,4-oxadiazole (CID 2723666). XLogP3 = 1.8. View Source
